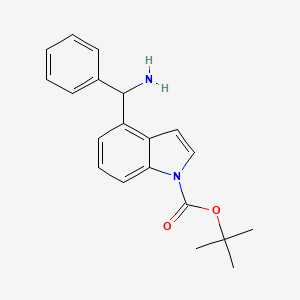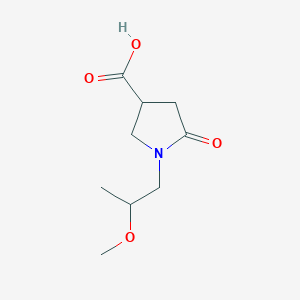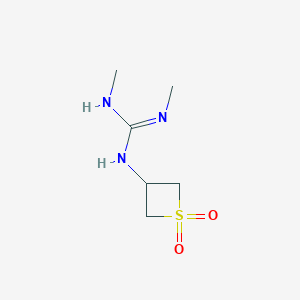
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features a thietane ring with a dioxido substituent, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate guanidine derivatives. The reaction is often carried out in the presence of a base such as triethylamine in solvents like tetrahydrofuran at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Substitution: It can undergo nucleophilic substitution reactions, where the thietane ring is a reactive site.
Addition: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like potassium carbonate, and solvents such as acetonitrile . Reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted thietane derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: Known for its antidepressant activity.
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of various thietane derivatives.
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H13N3O2S |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
1-(1,1-dioxothietan-3-yl)-2,3-dimethylguanidine |
InChI |
InChI=1S/C6H13N3O2S/c1-7-6(8-2)9-5-3-12(10,11)4-5/h5H,3-4H2,1-2H3,(H2,7,8,9) |
Clave InChI |
SPWBSKPOLPBVRI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=NC)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


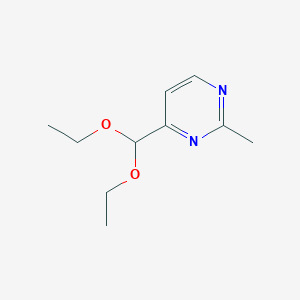
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)

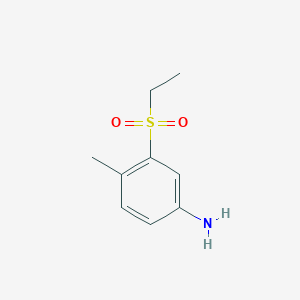
![(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13008311.png)

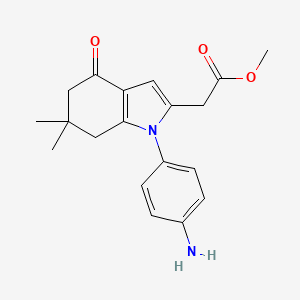


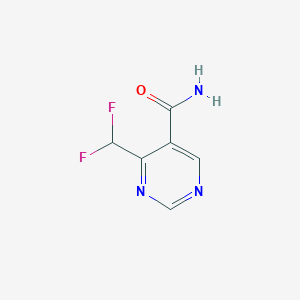
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-bromo-1,11-dihydro-](/img/structure/B13008333.png)
